6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with a unique structure that includes both amino and disulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of uracil derivatives with appropriate reagents. One common method involves the reaction of uracil with methyl formate, followed by amination and formylation reactions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert the disulfanylidene groups to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include disulfide derivatives, thiol derivatives, and substituted pyrimidine compounds
Scientific Research Applications
6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and nucleic acids. The amino and disulfanylidene groups can form hydrogen bonds and other interactions with these targets, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: This compound is similar in structure but lacks the disulfanylidene groups.
1,3-Dimethyl-6-aminouracil: Another similar compound with different functional groups.
Uniqueness
6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to the presence of both amino and disulfanylidene groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are advantageous.
Properties
IUPAC Name |
4-amino-1,3-dimethyl-2,6-bis(sulfanylidene)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S2/c1-10-5(9)4(3-8)6(12)11(2)7(10)13/h9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODZHRVZRPDZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=S)N(C1=S)C)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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